7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid
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Overview
Description
7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[35]nonane-7-carboxylic acid is a synthetic organic compound with the molecular formula C14H23NO4 It is characterized by a spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a base, followed by oxidation and subsequent functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of amino derivatives .
Scientific Research Applications
7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for novel therapeutic agents.
Mechanism of Action
The mechanism of action of 7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
- 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid
- 4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid
Uniqueness
7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid is unique due to its spirocyclic structure combined with the presence of a Boc-protected amino group and a carboxylic acid moiety. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxaspiro[3.5]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-14(10(16)17)6-4-13(5-7-14)8-19-9-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNRZUGMDWHRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2(CC1)COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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